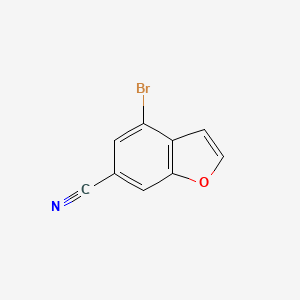
4-Bromo-1-benzofuran-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-benzofuran-6-carbonitrile is a chemical compound that belongs to the benzofuran family. . The presence of a bromine atom and a nitrile group in its structure makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-benzofuran-6-carbonitrile can be achieved through several methods. One common approach involves the bromination of 1-benzofuran-6-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-benzofuran-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives with altered biological activities.
Reduction Reactions: The nitrile group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
The major products formed from these reactions include substituted benzofuran derivatives, amines, and oxidized compounds with potential biological activities .
Scientific Research Applications
4-Bromo-1-benzofuran-6-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-1-benzofuran-6-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological processes . The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their function and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-benzofuran-2-carbonitrile
- 4-Bromo-1-benzofuran-3-carbonitrile
- 4-Bromo-1-benzofuran-5-carbonitrile
Uniqueness
4-Bromo-1-benzofuran-6-carbonitrile is unique due to the specific positioning of the bromine atom and nitrile group, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Biological Activity
4-Bromo-1-benzofuran-6-carbonitrile is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of benzofuran derivatives, including this compound, is attributed to their ability to interact with various cellular targets. The following mechanisms have been identified:
- Inhibition of Kinase Activity : Benzofuran derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that modifications at specific positions on the benzofuran ring enhance cytotoxicity against cancer cell lines such as K562 and HL60 .
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It has been reported to have a minimum inhibitory concentration (MIC) against various bacterial strains, indicating its potential as an antimicrobial agent .
Biological Activities
The biological activities of this compound are summarized in the following table:
Case Studies and Research Findings
Several studies have investigated the biological activity of benzofuran derivatives, including this compound. Notable findings include:
- Anticancer Activity : A study demonstrated that this compound showed potent cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value of approximately 5 μM against K562 leukemia cells, indicating strong antiproliferative activity .
- Antimicrobial Efficacy : Research indicated that this compound has a broad spectrum of antimicrobial activity, with MIC values ranging from 0.8 to 16 μg/mL against different bacterial strains. It was particularly effective against Staphylococcus aureus and Escherichia coli .
- In Vivo Studies : In vivo experiments using murine models demonstrated that benzofuran derivatives could effectively reduce tumor growth without significant toxicity to normal tissues. This suggests a favorable therapeutic index for potential clinical applications .
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that benzofuran derivatives, including this compound, exhibit enhanced oral bioavailability compared to other compounds in their class. Toxicity assessments indicate low cytotoxicity in vitro, making them promising candidates for further development in pharmacotherapy .
Properties
Molecular Formula |
C9H4BrNO |
|---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
4-bromo-1-benzofuran-6-carbonitrile |
InChI |
InChI=1S/C9H4BrNO/c10-8-3-6(5-11)4-9-7(8)1-2-12-9/h1-4H |
InChI Key |
BOFDNWWLOLXUOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=CC(=C2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















